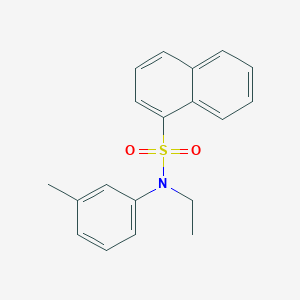
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine, also known as MEDA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. MEDA is a chiral diamine that has two enantiomers, R-MEDA, and S-MEDA. It has a unique structure that makes it an ideal candidate for various chemical reactions and synthesis methods.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has been extensively studied for its potential use in various scientific research applications, including asymmetric synthesis, catalysis, and drug discovery. N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is a chiral diamine that can be used as a chiral ligand in asymmetric catalysis reactions, resulting in the formation of enantiomerically pure products. N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has also been used in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is not fully understood. However, it is believed that N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine acts as a chiral ligand, forming complexes with metal ions such as palladium and rhodium. These complexes can then be used in various chemical reactions, resulting in the formation of enantiomerically pure products.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine. However, studies have shown that N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is not toxic to cells and has low cytotoxicity. N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has also been shown to have low acute toxicity in mice.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has several advantages for use in lab experiments. It is a chiral diamine that can be used as a chiral ligand in asymmetric catalysis reactions, resulting in the formation of enantiomerically pure products. N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine is also relatively easy to synthesize and purify. However, N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine. One direction is to study the mechanism of action of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine in more detail, including its interactions with metal ions and other molecules. Another direction is to explore the potential use of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine in drug discovery, particularly in the synthesis of anti-cancer and anti-inflammatory drugs. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine.
Synthesemethoden
N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine can be synthesized using various methods, including the reaction of 4-methylcyclohexanone with diethylamine, followed by the reaction of the resulting product with methylamine. Another method involves the reaction of 4-methylcyclohexanone with diethylamine, followed by the reaction of the resulting product with formaldehyde and hydrogen gas. Both methods result in the formation of N,N-diethyl-N'-methyl-N'-(4-methylcyclohexyl)-1,2-ethanediamine, which can be purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N',N'-diethyl-N-methyl-N-(4-methylcyclohexyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2/c1-5-16(6-2)12-11-15(4)14-9-7-13(3)8-10-14/h13-14H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQDFWDAEBDGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5849163.png)
![N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)







![1-[(2,6-dichlorobenzylidene)amino]-N-(3,4-dimethoxyphenyl)-2-piperidinecarboxamide](/img/structure/B5849216.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)

